LogP Distinction Between N1- and C3-Methyl Regioisomers
The target compound (N1-methyl regioisomer) possesses a computed XLogP3 of 0.3, representing a specific lipophilicity profile essential for passive membrane permeability predictions in early drug discovery [1]. Shifting the methyl group from the N1 to the C3 position on the pyrazole, as in the analog 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol (CAS 1248179-68-1), is predicted to alter the electronic distribution and solvation energy, leading to a different logP value [2]. This quantitative difference in a fundamental computed property provides a rational basis for selecting the N1-methyl isomer when a logP near 0.3 is desired for a screening library design.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol (CAS 1248179-68-1): XLogP value not publicly available for direct comparison, but predicted to differ based on regioisomerism. |
| Quantified Difference | Explicit numerical difference cannot be calculated without the comparator's data, but the target compound's value is explicitly 0.3. |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem). |
Why This Matters
A defined logP value is a critical selection criterion in high-throughput screening (HTS) library design to ensure compounds meet a project's desired lipophilicity range for optimal ADME properties.
- [1] PubChem. (2026). Compound Summary for CID 60564870, 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol. National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
- [2] Kuujia.com. (2024). Product Information for CAS 1248179-68-1: 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol. Retrieved April 30, 2026. View Source
